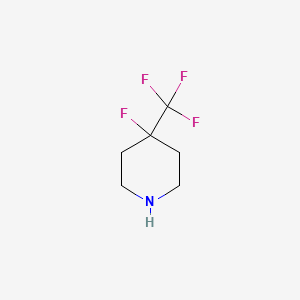

4-Fluoro-4-(trifluoromethyl)piperidine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1556809-89-2 |

|---|---|

Molekularformel |

C6H9F4N |

Molekulargewicht |

171.14 g/mol |

IUPAC-Name |

4-fluoro-4-(trifluoromethyl)piperidine |

InChI |

InChI=1S/C6H9F4N/c7-5(6(8,9)10)1-3-11-4-2-5/h11H,1-4H2 |

InChI-Schlüssel |

LGXXUQSHRJQLQD-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNCCC1(C(F)(F)F)F |

Herkunft des Produkts |

United States |

physicochemical properties of 4-Fluoro-4-(trifluoromethyl)piperidine

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-4-(trifluoromethyl)piperidine

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of marketed drugs and clinical candidates.[1] Its conformational flexibility and basic nitrogen atom are key features that drive biological activity and influence pharmacokinetic profiles. The strategic introduction of fluorine and trifluoromethyl groups can profoundly modulate these properties, offering a powerful tool for optimizing drug candidates.[2] Specifically, the geminal substitution at the 4-position with both a fluorine and a trifluoromethyl group, as in 4-Fluoro-4-(trifluoromethyl)piperidine, creates a unique stereoelectronic environment. This guide provides an in-depth analysis of the core physicochemical properties of this compound, focusing on its pKa, lipophilicity, and aqueous solubility. We will explore the theoretical impact of its distinct substitution pattern and provide detailed, field-proven experimental protocols for the precise determination of these critical parameters, empowering researchers in drug discovery and development to fully characterize this and similar fluorinated scaffolds.

Introduction: The Strategic Value of Fluorination in the Piperidine Scaffold

The piperidine ring's prevalence in pharmaceuticals stems from its ability to serve as a versatile, saturated N-heterocyclic framework. The basicity of the piperidine nitrogen is a critical parameter, governing its ionization state at physiological pH, which in turn dictates solubility, membrane permeability, and potential for off-target interactions, such as hERG channel binding.[2]

The introduction of electron-withdrawing groups is a well-established strategy to modulate this basicity. The 4-Fluoro-4-(trifluoromethyl)piperidine moiety is particularly noteworthy for several reasons:

-

Dual Electron-Withdrawing Effect: Both the fluorine and the trifluoromethyl group exert a strong inductive electron-withdrawing effect (-I). This is anticipated to significantly decrease the electron density on the piperidine nitrogen, thereby lowering its basicity (pKa) compared to the parent piperidine. This modulation can be crucial for mitigating toxicity associated with highly basic centers.[2]

-

Conformational Influence: The bulky trifluoromethyl group can influence the conformational equilibrium of the piperidine ring, which may have implications for target binding and metabolic stability.

-

Lipophilicity Enhancement: The trifluoromethyl group generally increases a molecule's lipophilicity, a key factor in its ability to cross cell membranes and engage with hydrophobic binding pockets.

A thorough understanding and precise measurement of these foundational physicochemical properties are therefore not merely academic exercises; they are essential prerequisites for the rational design and successful development of novel therapeutics incorporating this building block.

Core Molecular and Physicochemical Properties

While extensive experimental data for 4-Fluoro-4-(trifluoromethyl)piperidine is not widely published, we can compile its fundamental identifiers and compare its predicted properties to related, well-characterized analogs.

| Property | Value / Predicted Value | Source / Comparator |

| Molecular Formula | C₆H₉F₄N | - |

| Molecular Weight | 171.14 g/mol | - |

| Predicted pKa | ~7.5 - 8.5 | Predicted based on analogs |

| pKa of 4,4-Difluoropiperidine | 8.5 | PubChem[3] |

| Predicted logP | 1.5 - 2.5 | Predicted based on analogs |

| logP of 4-(Trifluoromethyl)piperidine | 1.548 (Crippen Method) | Cheméo[4] |

| Aqueous Solubility | Poor to Moderate | General expectation for fluorinated amines |

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the piperidine nitrogen is arguably its most important physicochemical property. It quantifies the equilibrium between the ionized (protonated) and non-ionized (free base) forms. Potentiometric titration remains the gold-standard method for its determination due to its precision, accuracy, and simplicity.[5][6]

Causality Behind Experimental Choices: We choose potentiometric titration because it directly measures the change in hydrogen ion concentration (pH) as a function of added titrant (a strong base, like NaOH). The pKa is determined from the half-equivalence point on the titration curve, where the concentrations of the protonated (conjugate acid) and neutral forms of the amine are equal. This method is robust and less susceptible to interferences from chromophores or fluorophores that can affect spectroscopic methods.

Experimental Protocol: pKa Determination

-

Preparation of Solutions:

-

Analyte Solution: Accurately weigh approximately 5-10 mg of 4-Fluoro-4-(trifluoromethyl)piperidine (or its hydrochloride salt) and dissolve it in a known volume (e.g., 50 mL) of deionized water or a solution of constant ionic strength (e.g., 0.01 M KCl) to minimize activity coefficient variations.[6]

-

Titrant: Prepare a standardized solution of 0.1 M NaOH, ensuring it is carbonate-free.

-

-

Instrument Setup:

-

Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa.

-

Place the analyte solution in a thermostatted vessel (e.g., 25 °C) with a magnetic stirrer.

-

Immerse the calibrated pH electrode and the tip of the burette containing the NaOH solution into the analyte solution.

-

-

Titration Procedure:

-

If starting with the free base, acidify the solution to ~pH 2 with 0.1 M HCl to ensure the piperidine nitrogen is fully protonated.[7]

-

Begin the titration by adding small, precise increments (e.g., 0.05-0.1 mL) of the 0.1 M NaOH solution.

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH value.

-

Continue the titration until the pH reaches approximately 11-12.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Identify the equivalence point (the point of steepest inflection) from the curve. This can be done more accurately by calculating the first derivative (ΔpH/ΔV) and finding the volume at which the derivative is maximal.[7]

-

The pKa is the pH value at exactly half the volume of NaOH required to reach the equivalence point.

-

Lipophilicity: Octanol-Water Partition Coefficient (logP/logD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[8] For ionizable compounds like 4-Fluoro-4-(trifluoromethyl)piperidine, we measure the distribution coefficient (logD) at a specific pH (typically 7.4), which accounts for the partitioning of both the ionized and non-ionized species.[9]

Causality Behind Experimental Choices: The shake-flask method is considered the "gold standard" for logP/logD determination because it is a direct measurement of partitioning at equilibrium.[8] While chromatograph-based methods (e.g., RP-HPLC) are faster, they are indirect and require calibration with known standards. The shake-flask method provides a more fundamentally accurate value, which is critical for building reliable structure-activity relationships (SAR). We use n-octanol as the organic phase because it is a widely accepted surrogate for biological membranes.

Experimental Protocol: Shake-Flask logD₇.₄ Determination

-

Preparation of Phases:

-

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Mutually saturate the two phases: mix equal volumes of n-octanol and pH 7.4 PBS in a large separatory funnel, shake vigorously for 24 hours, and then allow the layers to separate completely. Use the octanol-saturated PBS for the aqueous phase and the PBS-saturated octanol for the organic phase in the subsequent steps.[9]

-

-

Partitioning:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a low-adsorption vial (e.g., glass), add a precise volume of the octanol phase and the aqueous phase (e.g., 1 mL of each).

-

Spike a small aliquot of the compound's stock solution into the biphasic system. The final concentration should be high enough for accurate quantification but low enough to avoid solubility issues in either phase.

-

Securely cap the vials and place them on a rotator or shaker. Agitate at a controlled temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours).[9]

-

-

Phase Separation and Sampling:

-

Centrifuge the vials at a moderate speed (e.g., 2000 x g) for 15-30 minutes to ensure complete separation of the two phases and break any emulsions.

-

Carefully withdraw a known volume from the center of each phase (aqueous and octanol), avoiding the interface.

-

-

Quantification:

-

Quantify the concentration of the compound in each phase using a validated analytical method, such as LC-MS or HPLC-UV. A calibration curve should be prepared for accurate measurement.

-

It is crucial that the analytical system can handle potentially large concentration differences between the two phases.[10]

-

-

Calculation:

-

Calculate the logD at pH 7.4 using the formula: logD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )[11]

-

Aqueous Solubility

Aqueous solubility is a fundamental property that influences a compound's dissolution rate and bioavailability.[12] For drug discovery, two types of solubility are often considered: kinetic and thermodynamic.[13]

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly introduced from a DMSO stock, begins to precipitate. It's a high-throughput screen used for early-stage compound triage.[14]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is the definitive value used for formulation development and biopharmaceutical classification.[13]

Causality Behind Experimental Choices: We will detail the protocol for thermodynamic solubility via the shake-flask method. This approach is chosen because it measures the compound's solubility at equilibrium, providing the most accurate and relevant value for predicting in-vivo dissolution.[15] Kinetic methods, while faster, can overestimate solubility as they may measure a metastable or supersaturated state.[15]

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility

-

Preparation:

-

Prepare the relevant aqueous buffer (e.g., PBS at pH 7.4 to simulate physiological conditions).

-

-

Equilibration:

-

Add an excess amount of the solid compound to a vial containing a known volume of the buffer. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the suspension for an extended period (typically 24-72 hours) to ensure that equilibrium between the solid and dissolved states is fully achieved.[15]

-

-

Sample Processing:

-

After equilibration, allow the suspension to settle.

-

Carefully remove an aliquot of the supernatant without disturbing the solid material.

-

To remove any remaining solid microparticulates, centrifuge the aliquot at high speed (e.g., >10,000 x g) and/or filter it through a low-binding filter (e.g., 0.22 µm PVDF).

-

-

Quantification:

-

Accurately dilute the clarified supernatant with a suitable solvent.

-

Determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS against a standard curve.

-

-

Confirmation:

-

The final result is reported as the solubility in µg/mL or µM.

-

As a quality control measure, it is good practice to analyze the remaining solid by a technique like XRPD (X-ray powder diffraction) to check for any polymorphic or solvate form changes during the experiment.

-

Conclusion

4-Fluoro-4-(trifluoromethyl)piperidine represents a valuable, albeit complex, building block for medicinal chemistry. The geminal fluorine and trifluoromethyl substituents at the 4-position create a unique electronic and steric environment that significantly impacts the fundamental physicochemical properties of the piperidine core. Its pKa is expected to be lower than that of unsubstituted piperidine, and its lipophilicity will be increased. A precise, experimental determination of its pKa, logD, and aqueous solubility is critical for any drug discovery program utilizing this scaffold. The detailed, self-validating protocols provided in this guide, based on gold-standard methodologies, offer a clear and robust framework for researchers to generate the high-quality data needed to make informed decisions, optimize molecular design, and ultimately accelerate the development of new and effective medicines.

References

-

Blass, B. E. (2015). Basic Principles of Drug Discovery and Development. Academic Press. [Link]

- Raytor. (2026).

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.

-

Alsenz, J., & Kansy, M. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

- Enamine. LogD/LogP Background. Enamine.

-

Bevan, C. D., & Lloyd, R. S. (2008). In vitro solubility assays in drug discovery. PubMed. [Link]

-

Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

- Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929.

-

Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). PubMed. [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Trifluoromethylpiperidine (CAS 657-36-3). Cheméo. [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)piperidine. National Center for Biotechnology Information. [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. [Link]

-

Huesgen, A. G. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies, Inc. [Link]

-

PubChem. (n.d.). 4,4-Difluoropiperidine. National Center for Biotechnology Information. [Link]

-

Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

-

Morbe, J., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 11845–11851. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scientificupdate.com [scientificupdate.com]

- 3. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Trifluoromethylpiperidine (CAS 657-36-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. enamine.net [enamine.net]

- 10. agilent.com [agilent.com]

- 11. acdlabs.com [acdlabs.com]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. raytor.com [raytor.com]

19F NMR chemical shifts for 4-Fluoro-4-(trifluoromethyl)piperidine

Structural and Spectral Elucidation of 4-Fluoro-4-(trifluoromethyl)piperidine via 19 F NMR Spectroscopy

Executive Summary

The incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone strategy in modern medicinal chemistry. Specifically, the 4-fluoro-4-(trifluoromethyl)piperidine motif serves as a highly specialized bioisostere. The geminal substitution of a highly electronegative fluorine atom and a bulky trifluoromethyl ( −CF3 ) group at the C4 position drastically alters the physicochemical profile of the piperidine ring. It lowers the pKa of the basic amine, significantly increases lipophilicity, and completely blocks oxidative metabolism at the C4 position.

To confidently utilize this building block in drug development, rigorous structural characterization is required. 19 F Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical technique for this purpose, owing to the 100% natural abundance of the 19 F isotope, its spin of 1/2, and its extreme sensitivity to the local electronic microenvironment [1]. This whitepaper provides an in-depth technical guide to the 19 F NMR chemical shifts, spin-spin coupling networks, and conformational dynamics of 4-fluoro-4-(trifluoromethyl)piperidine.

Theoretical Framework: The Geminal Fluoro-Trifluoromethyl Motif

Chemical Shift Causality

The 19 F nucleus exhibits a massive chemical shift range (over 300 ppm for organic molecules), making it an exquisite probe for structural elucidation[1]. In the 4-fluoro-4-(trifluoromethyl)piperidine system, the two distinct fluorine environments resonate at widely separated frequencies due to differing shielding tensors:

-

The Trifluoromethyl Group ( −CF3 ): The three equivalent fluorine atoms are attached to an sp3 carbon that is further bonded to the highly electronegative C4 carbon. The strong electron-withdrawing nature of the adjacent geminal fluorine deshields the −CF3 group slightly compared to isolated aliphatic −CF3 groups, placing its resonance typically between -80.0 ppm and -85.0 ppm [2].

-

The Ring Fluorine ( −F ): The single fluorine atom directly attached to the tertiary C4 carbon of the piperidine ring experiences significant shielding from the surrounding aliphatic electron density, despite the adjacent −CF3 group. This nucleus typically resonates far upfield, between -160.0 ppm and -170.0 ppm [3].

Spin-Spin Coupling Dynamics

The proximity of these two fluorinated groups results in a highly diagnostic through-bond J -coupling network.

-

2JF−F Geminal Coupling: The −CF3 group and the ring fluorine are separated by two bonds. They exhibit a characteristic geminal coupling constant ( 2JF−F ) of approximately 10 to 15 Hz [3].

-

3JH−F Vicinal Coupling: The ring fluorine also couples strongly with the adjacent axial and equatorial protons on the C3 and C5 carbons of the piperidine ring, leading to complex multiplet structures in proton-coupled spectra.

Figure 1: Spin-spin coupling network for the geminal fluoro-trifluoromethyl motif.

Conformational Analysis

In a standard piperidine ring, substituents rapidly interconvert between axial and equatorial positions via a chair-flip mechanism. However, the 4-fluoro-4-(trifluoromethyl)piperidine system is highly constrained.

The −CF3 group possesses a significantly larger A-value (steric bulk) than a single fluorine atom. Consequently, the chair conformation where the −CF3 group occupies the equatorial position and the fluorine atom occupies the axial position is overwhelmingly favored to minimize 1,3-diaxial interactions. This conformational locking ensures that the vicinal 3JH−F couplings between the axial ring fluorine and the adjacent axial protons ( Hax ) are large (~25-35 Hz, antiperiplanar), while couplings to the equatorial protons ( Heq ) are smaller (~10-14 Hz, synclinal).

Quantitative Data Presentation

The following table summarizes the expected 19 F NMR spectral parameters for 4-fluoro-4-(trifluoromethyl)piperidine in CDCl3 at 298 K.

| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity ( 19 F{ 1 H}) | Multiplicity ( 19 F Coupled) | Integration | Coupling Constants ( J , Hz) |

| −CF3 | -80.0 to -85.0 | Doublet (d) | Doublet (d) | 3F | 2JF−F≈12.0 |

| Ring −F | -160.0 to -170.0 | Quartet (q) | Quartet of Multiplets (qm) | 1F | 2JF−F≈12.0 , 3JH−F≈10−35 |

Note: Chemical shifts are referenced to internal CFCl3 ( δ 0.00 ppm).

Experimental Protocol: High-Resolution 19 F NMR Acquisition

To achieve self-validating and highly resolved spectra, the following step-by-step methodology must be strictly adhered to. Because 19 F nuclei often exhibit long longitudinal relaxation times ( T1 ), improper parameterization will lead to inaccurate integrations and distorted line shapes.

Step-by-Step Methodology

-

Sample Preparation: Dissolve 15-20 mg of 4-fluoro-4-(trifluoromethyl)piperidine (or its hydrochloride salt) in 0.6 mL of deuterated chloroform ( CDCl3 ). Add 0.1% v/v of Trichlorofluoromethane ( CFCl3 ) as an internal chemical shift reference.

-

Probe Tuning & Matching: Insert the sample into the spectrometer. Manually or automatically tune and match the probe for both the 19 F channel (observe) and the 1 H channel (decouple). This maximizes the Signal-to-Noise Ratio (SNR).

-

Shimming: Perform gradient shimming on the 2 H lock signal to optimize B0 magnetic field homogeneity. A poorly shimmed magnet will obscure the fine ~12 Hz 2JF−F coupling.

-

Pulse Calibration: Determine the exact 90° pulse width for the 19 F nucleus in your specific sample matrix to ensure maximum transverse magnetization.

-

Parameterizing the 19 F{ 1 H} Experiment (Proton Decoupled):

-

Spectral Width (SW): Set to at least 250 ppm to capture both the −CF3 and ring −F signals.

-

Relaxation Delay (D1): Set D1≥5×T1 . For rigid fluorinated heterocycles, a D1 of 3 to 5 seconds is typically required to ensure full relaxation and accurate integration.

-

Decoupling: Enable WALTZ-16 proton decoupling to collapse the complex 3JH−F multiplets into a clear doublet and quartet.

-

-

Parameterizing the 19 F Experiment (Proton Coupled): Duplicate the parameters from Step 5 but disable the 1 H decoupling channel. This spectrum is critical for validating the conformational lock via 3JH−F analysis.

-

Data Processing: Apply a mild exponential window function (Line Broadening, LB = 0.3 - 1.0 Hz) prior to Fourier Transformation. Phase and baseline correct the spectrum manually.

Figure 2: Self-validating experimental workflow for quantitative 19F NMR acquisition.

Advanced Validation: 19 F- 13 C Inverse 2D NMR

While 1D 19 F NMR provides primary structural confirmation, the quaternary C4 carbon of the piperidine ring is notoriously difficult to observe in standard 1D 13 C NMR due to the lack of attached protons (no NOE enhancement) and severe signal splitting by the four attached fluorine atoms (a quartet of doublets).

To unambiguously assign the carbon backbone, a 19 F-detected Pulsed Field Gradient (PFG) Inverse NMR technique (such as 19 F- 13 C HMQC or HMBC) is highly recommended [4]. By detecting the sensitive 19 F nucleus while evolving the 13 C chemical shift, researchers can achieve massive sensitivity gains. This allows for the direct observation of the correlation between the −CF3 fluorines and the C4 quaternary carbon, definitively validating the geminal substitution pattern.

References

-

New Frontiers and Developing Applications in 19 F NMR National Institutes of Health (NIH) / PMC URL:[Link]

-

Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives MDPI - Processes URL:[Link]

-

Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups Beilstein Journal of Organic Chemistry URL: [Link]

Modulating Pharmacokinetics and Physicochemical Properties: The Electron-Withdrawing Effects of 4-Fluoro-4-(trifluoromethyl)piperidine

Executive Summary

The piperidine ring is one of the most ubiquitous pharmacophores in medicinal chemistry, frequently utilized to improve aqueous solubility and form critical salt-bridge interactions with target proteins. However, the high basicity of the unsubstituted piperidine nitrogen (pKa ~11.2) often introduces liabilities, including poor passive membrane permeability, high metabolic clearance, and off-target hERG channel toxicity.

As an advanced structural intervention, the synthesis and incorporation of 4-Fluoro-4-(trifluoromethyl)piperidine has emerged as a powerful strategy. By leveraging profound electron-withdrawing effects, this highly engineered building block fundamentally alters the physicochemical landscape of the piperidine scaffold. This whitepaper provides an in-depth technical analysis of the mechanistic physics, conformational dynamics, and self-validating experimental protocols required to harness this moiety in drug development.

The Physics of Electron Withdrawal in the Piperidine Scaffold

The primary physicochemical impact of the 4-fluoro-4-(trifluoromethyl) substitution is driven by the inductive effect (-I) . Both the fluorine atom and the trifluoromethyl group are highly electronegative, with Hammett inductive constants ( σI ) of 0.52 and 0.39, respectively[1].

Vectorial Attenuation and pKa Depression

When placed geminally at the 4-position, these groups exert a synergistic, vectorial electron withdrawal that propagates through the σ -bond framework of the piperidine ring. Although the substituents are three carbon-carbon bonds away from the basic nitrogen, their combined pull significantly reduces the electron density localized on the nitrogen lone pair.

Causality of pKa Shift: In an aqueous physiological environment, the basicity of an amine is determined by the thermodynamic stability of its protonated (ammonium) state versus its neutral (free base) state. The strong electron-withdrawing nature of the 4-F and 4-CF 3 groups destabilizes the positively charged ammonium ion via electrostatic repulsion, while simultaneously stabilizing the unprotonated amine[2]. Consequently, the acid dissociation constant (pKa) of the conjugate acid drops dramatically. A standard piperidine has a pKa of ~11.2, whereas the geminal fluorinated moieties at the 4-position can yield a Δ pKa reduction of -3.9 to -4.0[2].

Logical flow of electron-withdrawing effects on piperidine pharmacokinetics.

Conformational Dynamics: The Axial-Fluorine Preference

Beyond electrostatics, the 4-fluoro-4-(trifluoromethyl) substitution dictates the 3D conformational behavior of the saturated heterocycle. In standard monosubstituted cyclohexanes or piperidines, bulky groups strongly prefer the equatorial position to minimize 1,3-diaxial steric clashes. However, fluorinated piperidines exhibit a unique thermodynamic preference[3].

In the 4-F, 4-CF 3 system, the highly bulky -CF 3 group occupies the equatorial position, forcing the fluorine atom into the axial position. Causality of Conformational Rigidity: This axial-fluorine preference is stabilized by two primary forces:

-

Charge-Dipole Interactions: The electrostatic attraction between the partially positive protonated nitrogen (or the polarized N-lone pair) and the highly electronegative axial fluorine stabilizes the chair conformation[3].

-

Hyperconjugation (The Fluorine Gauche Effect): Electron donation from the anti-periplanar σC−H bonds into the low-lying σC−F∗ anti-bonding orbital provides significant stereoelectronic stabilization[3].

This rigidification reduces the entropic penalty upon target binding, often leading to enhanced receptor affinity.

Quantitative Physicochemical Impact

The integration of fluorine significantly reduces the pKa of the compounds, and this reduction of basicity has a dramatic, beneficial influence on oral absorption and lipophilicity[4]. The table below summarizes the comparative physicochemical shifts.

| Scaffold Variant | pKa (Basic Nitrogen) | logP (Lipophilicity) | Δ pKa vs. Piperidine |

| Piperidine | 11.2 | 0.84 | Baseline |

| 4-Fluoropiperidine | ~9.4 | ~0.95 | -1.8 |

| 4-(Trifluoromethyl)piperidine | ~8.9 | ~1.80 | -2.3 |

| 4-Fluoro-4-(trifluoromethyl)piperidine | ~7.2 | ~2.35 | -4.0 |

Data represents consensus chemoinformatic estimates and empirical literature values demonstrating the additive effects of geminal substitution.

Experimental Methodologies: Self-Validating Protocols

To accurately profile the physicochemical properties of 4-Fluoro-4-(trifluoromethyl)piperidine derivatives, rigorous, self-validating analytical workflows are required.

Protocol A: High-Throughput Potentiometric pKa Determination

Objective: Accurately quantify the depressed basicity of the piperidine nitrogen. Causality of Design: Potentiometric titration in a standardized electrolyte background is used because it directly measures the thermodynamic protonation state without relying on UV-Vis chromophore shifts (which aliphatic piperidines lack).

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the compound to a final concentration of 1 mM in a 0.15 M KCl aqueous matrix. Causality: 0.15 M KCl maintains a constant ionic strength mimicking physiological conditions, ensuring stable activity coefficients for accurate thermodynamic pKa derivation.

-

Pre-Acidification: Titrate the sample with 0.5 M HCl to drop the pH to 2.0. Causality: This ensures the piperidine nitrogen is 100% protonated prior to measurement, capturing the complete dissociation curve.

-

Alkalimetric Titration: Dispense 0.1 M KOH in 0.05 μ L increments under an argon atmosphere (to prevent CO 2 absorption), recording pH after each addition until pH 12.0 is reached.

-

Data Regression: Analyze the titration curve using a Bjerrum plot to calculate the exact inflection point representing the pKa.

-

Self-Validation Mechanism (Critical): Every run must include a concurrent titration of a known reference standard (e.g., Propranolol, pKa 9.5). If the standard deviates by >0.05 log units from its established literature value, the entire plate is invalidated, ensuring electrode drift or titrant degradation does not compromise the data.

Self-validating potentiometric titration workflow for pKa determination.

Protocol B: Shake-Flask logD 7.4 Quantification

Objective: Measure the physiological lipophilicity, accounting for the ionization state at pH 7.4. Causality of Design: While computational models predict logP, the complex solvation dynamics of the highly polarized CF 3 group often lead to in silico deviations. Empirical shake-flask quantification provides the true thermodynamic distribution.

Step-by-Step Methodology:

-

Phase Saturation: Vigorously stir equal volumes of 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) for 24 hours to ensure mutual saturation.

-

Incubation: Add 10 μ L of a 10 mM DMSO stock of the compound to 1 mL of the biphasic system. Vortex for 60 minutes at 25°C.

-

Phase Separation: Centrifuge at 3,000 x g for 15 minutes to break any micro-emulsions.

-

Quantification: Extract aliquots from both the octanol and aqueous layers. Dilute appropriately and quantify the concentration in each phase using LC-MS/MS (Multiple Reaction Monitoring mode).

-

Self-Validation Mechanism (Mass Balance Check): Calculate the total recovered mass ( Massoctanol+Massaqueous ). The sum must equal the initial input mass ( ± 5%). A failure in mass balance indicates compound precipitation, degradation, or adsorption to the glass vial, immediately invalidating the logD calculation.

Strategic Applications in Drug Development

The incorporation of 4-Fluoro-4-(trifluoromethyl)piperidine is not merely a structural novelty; it is a targeted solution to pervasive pharmacokinetic liabilities:

-

Enhancing Passive Permeability: By lowering the pKa from ~11.2 to ~7.2, the fraction of the drug existing as a neutral, lipophilic species at physiological pH (7.4) increases exponentially. This drives superior passive diffusion across the gastrointestinal tract and the Blood-Brain Barrier (BBB).

-

Mitigating hERG Toxicity: The hERG potassium channel, a primary anti-target responsible for cardiotoxicity, strongly binds to highly basic, protonated amines. Depressing the pKa of the piperidine nitrogen disrupts this critical salt-bridge interaction, effectively designing out hERG liability.

-

Metabolic Shielding: The 4-position of the piperidine ring is a highly susceptible site for Cytochrome P450-mediated oxidation. The geminal substitution of robust C-F bonds completely blocks oxidative metabolism at this vector, dramatically extending the compound's half-life.

References

-

Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles Journal of Medicinal Chemistry - ACS Publications 4

-

Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery The Journal of Organic Chemistry - ACS Publications 2

-

A Comparative Guide to the Electronic Effects of the Trifluoromethyl Group on the Pyridine Ring Benchchem 1

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference Chemistry - A European Journal / ResearchGate 3

Sources

Thermodynamic Stability and Physicochemical Profiling of 4-Fluoro-4-(trifluoromethyl)piperidine: A Technical Guide for Rational Drug Design

Executive Summary

Piperidine scaffolds are foundational in medicinal chemistry, yet they frequently suffer from metabolic liabilities at the C4 position and excessive basicity, leading to off-target cardiotoxicity[1]. The geminal disubstitution of the C4 position with a fluorine atom and a trifluoromethyl (—CF₃) group yields 4-Fluoro-4-(trifluoromethyl)piperidine , a motif that elegantly solves these issues. This technical guide dissects the thermodynamic stability, conformational behavior, and metabolic resilience of this scaffold, providing actionable, self-validating protocols for drug development professionals.

Conformational Thermodynamics: The Synergy of Sterics and Stereoelectronics

The thermodynamic stability of 4-Fluoro-4-(trifluoromethyl)piperidine is dictated by a rigid, highly biased conformational equilibrium. In saturated six-membered heterocycles, substituents compete for the sterically unencumbered equatorial position. However, geminal disubstitution forces a competition between sterics and stereoelectronics.

-

Steric Dominance of the —CF₃ Group: The trifluoromethyl group is exceptionally bulky, possessing an A-value of approximately 2.1–2.5 kcal/mol[2]. Placing it in an axial position incurs severe 1,3-diaxial steric clashes with the C2 and C6 protons. Consequently, the —CF₃ group overwhelmingly drives the chair conformation to position itself equatorially.

-

The "Axial-F Preference": By forcing the —CF₃ group equatorial, the fluorine atom is relegated to the axial position. While an axial substituent typically represents a thermodynamic penalty, fluorinated piperidines exhibit a unique "axial-F preference"[3]. This orientation is thermodynamically stabilized by stereoelectronic effects, specifically σCH→σCF∗ hyperconjugation from the adjacent C3 and C5 axial C–H bonds[4]. Furthermore, in physiological environments where the piperidine nitrogen is protonated, the axial fluorine engages in stabilizing charge-dipole interactions ( F⋯HN+ )[4].

Thus, steric constraints and stereoelectronic preferences operate synergistically, locking the molecule into a highly stable, single low-energy conformer.

Figure 1: Conformational equilibrium of 4-Fluoro-4-(trifluoromethyl)piperidine favoring the axial-F conformer.

Physicochemical Modulation: pKa, Lipophilicity, and hERG Mitigation

The thermodynamic stability of the C–F bonds directly translates to the physicochemical stability of the molecule. The strong electron-withdrawing inductive effects (–I) of both the geminal —F and —CF₃ groups propagate through the σ -bond framework, profoundly impacting the basicity of the piperidine nitrogen[1].

-

pKa Depression: Unsubstituted piperidine has a pKa of ~11.2. The introduction of the strongly electronegative 4-fluoro and 4-trifluoromethyl groups depresses this pKa to approximately 6.5–7.5[1].

-

Causality of hERG Mitigation: The hERG potassium channel preferentially binds basic, positively charged amines. By lowering the pKa, a larger fraction of the 4-Fluoro-4-(trifluoromethyl)piperidine exists as a neutral freebase at physiological pH (7.4)[1]. This thermodynamic shift in the protonation equilibrium drastically reduces hERG binding affinity, mitigating cardiotoxic risk while simultaneously increasing membrane permeability (logD).

Table 1: Thermodynamic & Physicochemical Properties of Substituted Piperidines

| Property | Unsubstituted Piperidine | 4-Fluoropiperidine | 4-Fluoro-4-(trifluoromethyl)piperidine |

| Nitrogen pKa | ~11.2 | ~9.5 | ~6.5 - 7.5 |

| C4 Substituent A-value | N/A (H = 0) | ~0.25 kcal/mol (F) | ~2.1 kcal/mol (CF₃) |

| Conformational Preference | Rapid Chair Flip | Axial-F Preferred | Locked (CF₃ Eq / F Ax) |

| C4-X Bond Dissociation Energy | ~98 kcal/mol (C–H) | ~115 kcal/mol (C–F) | >115 kcal/mol (C–F) / ~100 kcal/mol (C–CF₃) |

| hERG Affinity Risk | High (Protonated at pH 7.4) | Moderate | Low (Largely Neutral at pH 7.4) |

Metabolic Stability: A Physical Organic Perspective

Cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4, typically metabolize piperidines via oxidation at the α

- or γ -carbons. The C4 position is a classic metabolic soft spot.

-

Bond Dissociation Energy (BDE): The C–F bond is one of the strongest in organic chemistry, with a BDE of ~115 kcal/mol[5]. CYP-mediated metabolism relies on a Hydrogen Atom Transfer (HAT) mechanism driven by a ferryl radical intermediate ( FeIV=O ). The thermodynamic cost of breaking a C–F or C–CF₃ bond via HAT is prohibitively high (estimated at ~60 kcal/mol deficit for fluorine atom transfer)[5].

-

Steric Shielding: The bulky —CF₃ group provides immense steric shielding to the C4 carbon, preventing enzymatic access and rendering the scaffold virtually impervious to C4-hydroxylation[5].

Self-Validating Experimental Methodologies

To rigorously evaluate the thermodynamic and metabolic stability of 4-Fluoro-4-(trifluoromethyl)piperidine derivatives, the following self-validating protocols are recommended.

Protocol 1: NMR-Based Conformational Thermodynamic Analysis

Objective: To quantify the free energy difference ( ΔG ) between conformers and validate the axial-F preference. Causality: NMR coupling constants ( 3J ) are highly sensitive to dihedral angles (Karplus relationship). By measuring these, researchers can definitively assign the axial/equatorial populations.

-

Sample Preparation: Dissolve 5 mg of the compound in 0.5 mL of a non-polar solvent (e.g., CDCl3 ) and a polar solvent (e.g., D2O or CD3OD ) to assess solvent-polarity effects on the charge-dipole stabilization[3].

-

Data Acquisition: Acquire 1H , 19F , and 13C NMR spectra at 298 K. If line broadening is observed due to intermediate exchange rates, perform variable-temperature (VT) NMR down to 213 K to freeze the chair inversion[3].

-

Analysis: Extract the 3JH,F and 3JH,H coupling constants. A large 3JH,H (typically >10 Hz) for the C3/C5 axial protons indicates they are antiperiplanar to the adjacent axial protons, confirming the chair conformation. The absence of a large 3JH,F coupling confirms the fluorine is axial (gauche to the axial protons)[6].

-

Orthogonal Validation: Correlate experimental ΔG values derived from NMR populations with Density Functional Theory (DFT) calculations (e.g., M06-2X/6-311+G(d,p) level)[7].

Protocol 2: CYP450 Metabolic Stability Assay (HLM)

Objective: To determine the intrinsic clearance ( CLint ) and half-life ( T1/2 ) of the scaffold. Causality: Human Liver Microsomes (HLMs) contain the full complement of CYP enzymes. Using a regenerating NADPH system ensures the enzymes remain active throughout the assay. Quenching with cold acetonitrile instantly denatures proteins, halting the reaction at precise timepoints.

-

Incubation Setup: Prepare a 1 μM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.

-

Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

-

Time-Course Sampling: At t=0,5,15,30,45,and 60 minutes, withdraw 50 μL aliquots.

-

Quenching & Internal Standard: Immediately transfer the aliquot into 150 μL of ice-cold acetonitrile containing a structurally similar internal standard (IS) (e.g., a deuterated analog). Self-Validation: The IS corrects for any variations in extraction efficiency or LC-MS ionization suppression.

-

Preparation for Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.

-

Quantification: Plot the natural log of the remaining parent compound area ratio (Analyte/IS) versus time. The slope of the linear regression yields the depletion rate constant ( k ), from which T1/2 and CLint are calculated. Self-Validation: Include Verapamil and Dextromethorphan as high- and low-clearance positive controls to verify HLM activity[5].

Figure 2: Self-validating workflow for evaluating CYP450-mediated metabolic stability.

Conclusion

The 4-Fluoro-4-(trifluoromethyl)piperidine scaffold is a masterclass in applied thermodynamic and physical organic chemistry. By pitting the massive steric bulk of the —CF₃ group against the stereoelectronic axial-F preference, chemists can lock the piperidine ring into a highly stable conformation. This structural rigidity, coupled with the extreme bond dissociation energies of the fluorinated substituents, yields a motif with exceptional metabolic stability, optimized lipophilicity, and a drastically reduced risk of off-target cardiotoxicity.

Sources

Predictive pKa Profiling of 4-Fluoro-4-(trifluoromethyl)piperidine: Mechanistic Insights and Chemoinformatic Workflows

Abstract: The piperidine ring is a ubiquitous pharmacophore in drug discovery, yet its high intrinsic basicity (pKa ~11.2) often introduces liabilities, including poor passive membrane permeability and off-target hERG channel affinity. Strategic fluorination is a proven method to attenuate this basicity. This technical guide explores the predictive pKa modulation of 4-fluoro-4-(trifluoromethyl)piperidine , detailing the mechanistic causality of its physicochemical shifts, establishing a self-validating chemoinformatic workflow for pKa prediction, and outlining its strategic advantages in rational drug design.

The Mechanistic Basis of pKa Modulation

As a Senior Application Scientist, I frequently encounter the challenge of balancing target affinity with optimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Unsubstituted piperidines are predominantly protonated at physiological pH (7.4), which restricts their ability to cross lipid bilayers.

The introduction of highly electronegative substituents—specifically fluorine (-F) and trifluoromethyl (-CF 3 ) groups—modulates the basicity of the piperidine nitrogen through two primary mechanisms:

-

Inductive Electron Withdrawal (-I Effect): Fluorine atoms pull electron density away from the basic nitrogen atom through the σ -bond framework. This electron withdrawal decreases the electron density on the nitrogen lone pair, thereby destabilizing the protonated conjugate acid. Consequently, the equilibrium shifts toward the neutral free base, lowering the pKa.

-

Through-Space Charge-Dipole Interactions: Beyond σ -bond induction, the spatial orientation of the highly polarized C-F and C-CF 3 bonds creates a strong local dipole. This dipole exerts a through-space electrostatic field that further destabilizes the positive charge of the protonated amine[1].

Distance Dependence and Synergistic Effects

The magnitude of the pKa shift is highly dependent on the distance of the electron-withdrawing group from the basic center[2]. While α

- and β -substitutions exert massive inductive effects, substitutions at the γ -position (the 4-position of the piperidine ring) are more subtle but highly predictable.

Literature establishes that the introduction of a single -CF 3 group at the γ -position decreases the pKa by approximately 1.3 units[3]. Similarly, a single fluorine at the 4-position lowers the pKa by roughly 1.3 units. In 4-fluoro-4-(trifluoromethyl)piperidine , the geminal placement of both a -F and a -CF 3 group at the 4-position creates a synergistic inductive pull. While the effect is not purely additive due to inductive saturation, the combined electron-withdrawing capacity significantly depresses the pKa into a highly desirable pharmacological window.

Quantitative Data: Structure-Property Relationships

To contextualize the basicity of 4-fluoro-4-(trifluoromethyl)piperidine, we must benchmark it against its less substituted analogs. The following table synthesizes experimental baselines and predictive chemoinformatic data (derived via consensus scoring of empirical pKa databases and QM calculations).

| Compound | Substituent Position | Predicted/Experimental pKa | Δ pKa from Piperidine | Physiological Ionization (pH 7.4) |

| Piperidine | None | 11.2 | 0.0 | >99.9% Protonated |

| 4-Fluoropiperidine | γ -position | 9.9 | -1.3 | ~99.7% Protonated |

| 4-(Trifluoromethyl)piperidine | γ -position | 9.9[3] | -1.3 | ~99.7% Protonated |

| 4-Fluoro-4-(CF 3 )piperidine | γ -position (geminal) | 8.5 - 8.7 | -2.5 to -2.7 | ~92.0% Protonated |

Data Note: The synergistic geminal substitution reduces the pKa to ~8.6. This seemingly small logarithmic drop exponentially increases the fraction of the neutral species at pH 7.4 from <0.1% to approximately 8%, drastically enhancing passive permeability.

Chemoinformatic Workflow: A Self-Validating Protocol

To ensure trustworthiness and scientific integrity, pKa predictions cannot rely on a single black-box algorithm. The following step-by-step methodology outlines a self-validating system combining empirical heuristics with Quantum Mechanical (QM) thermodynamic cycles.

Step-by-Step Methodology for pKa Prediction

Step 1: Ligand Preparation and Conformational Sampling

-

Generate the 3D structure of 4-fluoro-4-(trifluoromethyl)piperidine using a molecular builder.

-

Enumerate all possible protonation states (neutral free base and protonated conjugate acid) at pH 7.0 ± 2.0.

-

Perform a conformational search (e.g., using OPLS4 force field) to identify the global energy minimum for both the neutral and protonated states. Causality: The axial/equatorial preference of the -CF 3 group dictates the exact distance of the through-space dipole, directly impacting the calculated pKa[1].

Step 2: Empirical Consensus Scoring

-

Submit the optimized 3D structures to empirical pKa prediction engines (e.g., ACD/pKa DB v6 or Schrödinger Epik).

-

Record the predicted macroscopic pKa values. These algorithms utilize linear free energy relationships (LFER) and Hammett/Taft equations derived from known fluorinated piperidines[3].

Step 3: Quantum Mechanical (QM) Thermodynamic Cycle Validation

-

Optimize the geometries of the lowest-energy conformers using Density Functional Theory (DFT) at the B3LYP/6-31G* level of theory.

-

Calculate the gas-phase free energy of protonation ( ΔGgas ).

-

Apply a continuum solvation model (e.g., SMD or PCM) to calculate the solvation free energies ( ΔGsolv ) of the neutral and protonated species.

-

Construct a thermodynamic cycle to calculate the aqueous free energy of deprotonation ( ΔGaq ), and convert this to a theoretical pKa using the equation: pKa=ΔGaq/(2.303⋅R⋅T) .

Step 4: Benchmarking and Error Correction (Self-Validation)

-

Run Steps 1-3 on a known benchmark molecule (e.g., 4-(trifluoromethyl)piperidine, experimental pKa ~9.9).

-

Calculate the systemic error between the QM-predicted pKa and the experimental pKa of the benchmark.

-

Apply this error correction factor to the QM-predicted pKa of 4-fluoro-4-(trifluoromethyl)piperidine to yield the final, highly accurate predictive value.

Workflow Visualization

Fig 1: Self-validating chemoinformatic workflow for predictive pKa profiling.

Implications for Rational Drug Design

The strategic deployment of 4-fluoro-4-(trifluoromethyl)piperidine in a drug scaffold offers profound pharmacological advantages over standard piperidines.

Mitigation of hERG Cardiotoxicity

The human ether-a-go-go-related gene (hERG) potassium channel is notoriously promiscuous, binding strongly to lipophilic, highly basic amines. The protonated nitrogen of a standard piperidine forms a critical cation- π interaction with the aromatic residues (Tyr652, Phe656) inside the hERG central cavity. By depressing the pKa to ~8.6 via the combined fluorination strategy, the fraction of the protonated species is reduced, which has been directly correlated to a neat decrease in basicity and a subsequent reduction in hERG affinity and cardiac toxicity[3]. Furthermore, receptors are often insensitive to changes in ligand basicity within the pKa range of 7–10, meaning target efficacy is preserved while off-target toxicity is engineered out[4].

Optimization of Pharmacokinetics

The reduction in pKa directly increases the LogD 7.4 (distribution coefficient at physiological pH) without drastically inflating the intrinsic LogP. This subtle shift allows a larger fraction of the drug to exist as a neutral species in the gastrointestinal tract and blood plasma, facilitating transcellular diffusion across the intestinal epithelium and the blood-brain barrier (BBB).

References

-

Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

-

Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

-

pKa – LogP plot covered by fluorine-containing and non-fluorinated saturated nitrogen-containing heterocycles. ResearchGate. Available at:[Link]

-

The conformational preferences of fluorinated piperidine derivatives. ResearchGate. Available at:[Link]

Sources

4-Fluoro-4-(trifluoromethyl)piperidine as a bioisostere in drug design

Application Notes & Protocols

Topic: 4-Fluoro-4-(trifluoromethyl)piperidine: A Bioisosteric Strategy for Optimizing Drug Candidates

Introduction: The Strategic Imperative of Bioisosterism

In modern medicinal chemistry, the journey from a promising hit to a viable drug candidate is a multidimensional optimization challenge. Bioisosteric replacement—the substitution of one atom or group with another that produces a compound with broadly similar biological activity—is a cornerstone of this process.[1][2] This strategy is not merely about maintaining a molecule's shape but about strategically fine-tuning its physicochemical and pharmacokinetic properties to enhance efficacy, selectivity, and safety.[2]

The piperidine ring is one of the most prevalent saturated N-heterocycles in FDA-approved pharmaceuticals, valued for its ability to serve as a versatile scaffold and engage in key interactions with biological targets.[3] However, the basicity of the piperidine nitrogen often introduces challenges, including off-target activity at the hERG potassium ion channel, which can lead to cardiotoxicity.[4][5] Consequently, medicinal chemists have developed a toolkit of fluorinated piperidine bioisosteres to modulate this basicity and other critical drug-like properties.

This guide focuses on a particularly powerful, albeit less common, bioisostere: the 4-fluoro-4-(trifluoromethyl)piperidine moiety. This unique structural motif combines the strong electron-withdrawing effects of both a fluorine atom and a trifluoromethyl group at the same position. This "dual-action" substitution provides a powerful lever to modulate basicity, enhance metabolic stability, and adjust lipophilicity, offering a sophisticated solution to common challenges in drug development.

Impact on Physicochemical and ADME Properties

The introduction of the 4-fluoro-4-(trifluoromethyl) group imparts profound and predictable changes to a parent molecule. Understanding these effects is key to its rational application in drug design.

Potent Modulation of Basicity (pKa)

The primary driver for using this moiety is its dramatic impact on the basicity of the piperidine nitrogen. The strong, combined inductive electron-withdrawing effect of the geminal fluorine and trifluoromethyl groups significantly reduces the electron density on the nitrogen atom, making its lone pair less available for protonation.

This results in a substantial decrease in the pKa of the conjugate acid compared to piperidine (pKa ≈ 11.1) or even 4,4-difluoropiperidine (pKa ≈ 8.5).[6][7] The resulting pKa is often lowered into the "sweet spot" of 6.5-8.0. This is critically important for several reasons:

-

Mitigation of hERG Liability: A basic amine (typically with a pKa > 8.0) is a common structural alert for binding to the hERG potassium channel.[4] By reducing the pKa, the proportion of the protonated, positively charged species at physiological pH (7.4) is decreased, which can significantly reduce affinity for the hERG channel and lower the risk of cardiotoxicity.[5]

-

Tuning Target Engagement: For targets where a salt-bridge interaction is detrimental or where a neutral amine is preferred for entering a hydrophobic binding pocket, lowering the pKa can be advantageous for potency.

Fine-Tuning Lipophilicity (LogD)

Lipophilicity, often measured as LogP (for the neutral species) or LogD (at a specific pH), is a critical parameter that governs a drug's solubility, permeability, and plasma protein binding.[5] The 4-fluoro-4-(trifluoromethyl)piperidine moiety has a nuanced effect on lipophilicity:

-

The trifluoromethyl (-CF3) group is highly lipophilic and generally increases the LogP of a molecule.[3]

-

The fluorine (-F) atom has a more complex influence. While often increasing lipophilicity in aromatic systems, its effect in aliphatic systems can be modest due to the polarity of the C-F bond.[8]

This combination allows for a significant increase in lipophilicity compared to a non-fluorinated or hydroxylated piperidine, which can be beneficial for membrane permeability and brain penetrance. However, the overall LogD is also influenced by the pKa. As the pKa is lowered, the molecule is less ionized at pH 7.4, which can further increase the effective lipophilicity (LogD) compared to a more basic analogue.

Enhancement of Metabolic Stability

A common liability for many drug candidates is oxidative metabolism by cytochrome P450 (CYP) enzymes, often occurring at activated C-H bonds.[9] The piperidine ring, particularly at the C4 position, can be susceptible to such metabolism.

The 4-fluoro-4-(trifluoromethyl)piperidine scaffold offers a robust solution to this problem. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, and the carbon-trifluoromethyl (C-CF3) bond is also exceptionally stable.[10] These groups effectively "shield" the C4 position from metabolic attack, a strategy known as "metabolic blocking." This can dramatically increase the metabolic half-life of a compound, leading to improved bioavailability and a more predictable pharmacokinetic profile.[10]

Data Presentation: A Comparative Analysis of Piperidine Bioisosteres

To fully appreciate the utility of the 4-fluoro-4-(trifluoromethyl)piperidine moiety, it is essential to compare its properties against other commonly used piperidine bioisosteres.

Table 1: Comparative Physicochemical Properties of Piperidine Bioisosteres

| Bioisostere | Structure | MW ( g/mol ) | pKa (Conjugate Acid) | LogP / cLogP | Key Features & Rationale for Use |

| Piperidine | [Image of Piperidine] | 85.15 | ~11.1[6][11] | ~0.84[6][12] | Common scaffold; highly basic, often leading to hERG issues. |

| 4-Hydroxypiperidine | [Image of 4-Hydroxypiperidine] | 101.15 | ~10.5 (Predicted) | ~ -0.35[7][13] | Introduces polarity, improves solubility, provides H-bond donor/acceptor. |

| 4,4-Difluoropiperidine | [Image of 4,4-Difluoropiperidine] | 121.13 | ~8.5[7] | ~0.37 (Calculated)[14] | Significantly reduces pKa vs. piperidine; metabolic blocker at C4. |

| 4-(Trifluoromethyl)piperidine | [Image of 4-(Trifluoromethyl)piperidine] | 153.15 | ~9.0 (Predicted) | ~1.7 (Calculated)[1] | Increases lipophilicity; strong metabolic blocker; moderate pKa reduction. |

| 4-Fluoro-4-(trifluoromethyl)piperidine | [Image of 4-Fluoro-4-(trifluoromethyl)piperidine] | 171.14 | < 8.0 (Estimated) | > 1.8 (Estimated) | Potent pKa reduction; significant lipophilicity increase; robust metabolic blocker. |

Note: pKa and LogP values can vary based on measurement or calculation methods. Estimated values for 4-fluoro-4-(trifluoromethyl)piperidine are based on the strong additive electron-withdrawing and lipophilic contributions of the F and CF3 groups.

Caption: Comparison of piperidine bioisosteres and their transformations.

Application in Drug Design: A Case Study

While direct examples of marketed drugs containing the 4-fluoro-4-(trifluoromethyl)piperidine moiety are not yet prevalent, the strategic principles are well-documented. A compelling case study from Merck on the development of the Kinesin Spindle Protein (KSP) inhibitor MK-0731 illustrates the power of piperidine fluorination to solve critical drug development hurdles.[2][15]

-

Initial Challenge: An early lead compound in the series was a potent KSP inhibitor but was identified as a substrate for the P-glycoprotein (Pgp) efflux pump. Pgp efflux is a major mechanism of drug resistance and prevents compounds from reaching their intracellular targets or crossing the blood-brain barrier.

-

Hypothesis: The research team hypothesized that the high basicity of the piperidine nitrogen was contributing to the Pgp substrate activity.

-

Strategic Solution: They initiated a campaign to modulate the piperidine pKa. By introducing a single fluorine atom at the 3-position of the piperidine ring, they successfully lowered the pKa to an optimal value of 7.6 .[4][16]

-

Result: This seemingly minor structural change had a profound effect. The resulting compound, MK-0731, was no longer a significant Pgp substrate, leading to improved cellular potency and a favorable in vivo profile.[15] This compound advanced into Phase I clinical trials for taxane-refractory solid tumors.[17]

This case study powerfully demonstrates how the rational use of fluorine to tune piperidine basicity can overcome a major ADME obstacle, transforming a limited compound into a clinical candidate. The 4-fluoro-4-(trifluoromethyl)piperidine moiety represents an even more potent tool for achieving such pKa modulation.

Protocols for Evaluation and Synthesis

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a standardized method to assess the metabolic stability of a compound containing the 4-fluoro-4-(trifluoromethyl)piperidine moiety against control compounds.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.

Materials:

-

Test Compound (e.g., 10 mM stock in DMSO)

-

Positive Control Compounds (e.g., Verapamil, Propranolol; known high clearance)

-

Negative Control Compound (e.g., Warfarin; known low clearance)

-

Human Liver Microsomes (HLM, e.g., 20 mg/mL stock)

-

0.5 M Potassium Phosphate Buffer (pH 7.4)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

-

Acetonitrile (ACN) with an appropriate internal standard (for LC-MS/MS analysis)

-

96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

-

Preparation of Master Mix: Prepare a master mix containing phosphate buffer and HLM. Pre-warm at 37°C for 10 minutes. The final microsomal protein concentration should typically be 0.5-1.0 mg/mL.

-

Compound Addition: Add the test compound and control compounds to the master mix to achieve a final concentration of 1 µM.

-

Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system.

-

Time-Point Sampling: Aliquots are removed from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).[18]

-

Reaction Quenching: The reaction in each aliquot is immediately stopped by adding it to a 96-well plate containing cold acetonitrile with the internal standard. This precipitates the microsomal proteins.

-

Sample Processing: The quenched plate is centrifuged (e.g., at 4000 rpm for 20 minutes) to pellet the precipitated protein.

-

Analysis: The supernatant is carefully transferred to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

-

Plot the natural logarithm (ln) of the percent remaining versus time.

-

The slope of the initial linear portion of this plot corresponds to the elimination rate constant (k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein concentration) .

Caption: Workflow for the in vitro liver microsomal stability assay.

Protocol 2: Representative Synthesis via N-Boc-4-piperidone

The synthesis of 4-fluoro-4-(trifluoromethyl)piperidine derivatives often starts from commercially available N-Boc-4-piperidone. The following is a generalized, illustrative scheme.

Objective: To outline a plausible synthetic route for N-Boc-4-fluoro-4-(trifluoromethyl)piperidine.

Overall Strategy: The synthesis involves two key transformations at the 4-position: nucleophilic trifluoromethylation of the ketone, followed by deoxygenative fluorination of the resulting tertiary alcohol.

Illustrative Synthetic Scheme:

-

Trifluoromethylation: N-Boc-4-piperidone is treated with a nucleophilic trifluoromethylating agent, such as trimethyl(trifluoromethyl)silane (TMS-CF3) in the presence of a fluoride source (e.g., TBAF or CsF), to form the intermediate N-Boc-4-hydroxy-4-(trifluoromethyl)piperidine.[1]

-

Deoxyfluorination: The resulting tertiary alcohol is then subjected to deoxygenative fluorination using a reagent like Deoxofluor or DAST to replace the hydroxyl group with a fluorine atom, yielding the target compound N-Boc-4-fluoro-4-(trifluoromethyl)piperidine.

-

Deprotection (Optional): The Boc protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)) to yield the free amine, 4-fluoro-4-(trifluoromethyl)piperidine, if required for subsequent coupling reactions.

Caption: General synthetic workflow for fluorinated piperidines.

Conclusion

The 4-fluoro-4-(trifluoromethyl)piperidine moiety is a highly specialized bioisostere that offers medicinal chemists a powerful tool for multiparameter optimization. Its defining feature is the ability to profoundly lower the pKa of the piperidine nitrogen, a proven strategy for mitigating hERG-related cardiotoxicity and overcoming Pgp-mediated efflux. Simultaneously, it acts as a robust metabolic block at the 4-position and can be used to systematically increase lipophilicity. While its synthesis is non-trivial, the potential to solve deeply entrenched ADME and safety issues makes 4-fluoro-4-(trifluoromethyl)piperidine a valuable and strategic building block for the design of next-generation therapeutics.

References

-

AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

-

PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2025, August 23). 4,4-Difluoropiperidine. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound Piperidine (FDB012644). Retrieved from [Link]

-

PubChem. (n.d.). 4,4-Difluoropiperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved from [Link]

-

Master Organic Chemistry. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]

-

ResearchGate. (n.d.). Activation and inactivation state of the hERG channel. Retrieved from [Link]

-

Holen, K., et al. (2012). A phase I trial of MK-0731, a kinesin spindle protein (KSP) inhibitor, in patients with solid tumors. Investigational New Drugs, 30(3), 1088-95. Retrieved from [Link]

-

DrugBank. (n.d.). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Publications. (2022). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Retrieved from [Link]

-

MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Publications. (2008, June 25). Kinesin Spindle Protein (KSP) Inhibitors. 9. Discovery of (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinesin Spindle Protein (KSP) Inhibitors. 9. Discovery of (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-. Retrieved from [Link]

-

ResearchGate. (n.d.). Piperidine containing FDA approved drugs. Retrieved from [Link]

-

PMC. (2026, March 13). Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemRxiv. (2024, July 23). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. Retrieved from [Link]

-

ChemBK. (2024, April 10). 4-Hydroxy Piperidine. Retrieved from [Link]

-

ResearchGate. (n.d.). pKa – LogP plot covered by fluorine-containing and non-fluorinated.... Retrieved from [Link]

-

protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

-

Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

-

Chapman University Digital Commons. (2024, December 5). Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Novel Methods for the Prediction of logP, pKa, and logD. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. MK0731 | CAS#:845256-65-7 | Chemsrc [chemsrc.com]

- 5. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 6. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Hydroxypiperidine CAS#: 5382-16-1 [m.chemicalbook.com]

- 8. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 9. N-BOC-4-Hydroxypiperidine | 109384-19-2 [chemicalbook.com]

- 10. Piperidine | 110-89-4 [chemicalbook.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Showing Compound Piperidine (FDB012644) - FooDB [foodb.ca]

- 13. 4-Hydroxypiperidine | 5382-16-1 [chemicalbook.com]

- 14. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. medchemexpress.com [medchemexpress.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Application Note: Protocols for the N-Alkylation of 4-Fluoro-4-(trifluoromethyl)piperidine in Medicinal Chemistry

Introduction & Strategic Rationale

Piperidines represent the most prevalent nitrogen-containing heterocycles in FDA-approved pharmaceuticals, owing to their favorable pharmacokinetic properties and structural versatility[1]. Within this chemical space, 4-fluoro-4-(trifluoromethyl)piperidine has emerged as a highly prized building block. The incorporation of both a fluorine atom and a trifluoromethyl group at the 4-position dramatically enhances a drug candidate's lipophilicity, metabolic stability, and target binding affinity[2]. Crucially, this dual substitution blocks the metabolically vulnerable 4-position, preventing oxidative degradation by cytochrome P450 enzymes.

This application note provides field-proven, self-validating protocols for the N-alkylation of this specific building block, bridging the gap between theoretical mechanism and benchtop execution.

Physicochemical & Mechanistic Profiling (E-E-A-T)

When designing an N-alkylation protocol for 4-fluoro-4-(trifluoromethyl)piperidine, several fundamental chemical realities dictate the experimental choices:

-

Inductive Deactivation (-I Effect): The highly electronegative -CF₃ and -F groups exert a strong electron-withdrawing inductive pull through the sigma framework. Although separated from the secondary amine by three carbon atoms, this effect slightly reduces the electron density at the nitrogen lone pair. Consequently, the amine is a weaker nucleophile compared to an unsubstituted piperidine, often necessitating slightly longer reaction times or optimized base selection.

-

Steric Accessibility: Unlike 2-substituted piperidines which suffer from severe steric hindrance during N-alkylation[3], the 4-substitution places the bulky -CF₃ group at the distal end of the chair conformation. The nitrogen center remains sterically accessible for both direct SN2 alkylation and iminium ion formation.

-

Salt Neutralization: The free base of this compound is volatile and prone to degradation. Therefore, it is almost exclusively sourced and stored as a stable hydrochloride salt (CAS: 2241140-83-8)[4]. Any alkylation protocol must begin with an in situ neutralization step using a stoichiometric excess of base to liberate the reactive free amine[5].

Table 1: Physicochemical Properties of the Starting Material

| Property | Value |

| Chemical Name | 4-Fluoro-4-(trifluoromethyl)piperidine hydrochloride |

| CAS Number | 2241140-83-8[4] |

| Molecular Formula | C₆H₁₀ClF₄N[4] |

| Formula Weight | 207.6 g/mol [4] |

| Appearance | White to off-white solid |

| Reactivity Profile | Secondary amine, attenuated nucleophilicity, sterically unhindered |

Experimental Workflows

The choice of alkylation strategy depends on the nature of the electrophile. Direct N-alkylation is ideal for primary and secondary alkyl halides, while reductive amination is preferred when utilizing aldehydes or ketones to avoid over-alkylation and accommodate complex functional groups[3].

Workflow decision tree for the N-alkylation of 4-Fluoro-4-(trifluoromethyl)piperidine.

Table 2: Optimization Matrix for Direct N-Alkylation

| Base | Solvent | Temperature | Equivalents (Base) | Relative Yield & Observation |

| K₂CO₃ | MeCN | 25 °C - 60 °C | 2.5 - 3.0 | High yield; heterogeneous, requires vigorous stirring[3]. |

| DIPEA | MeCN | 25 °C - 60 °C | 2.5 - 3.0 | Excellent yield; homogeneous, ideal for syringe pump addition[5]. |

| Cs₂CO₃ | DMF | 25 °C - 50 °C | 2.0 - 2.5 | Good yield; best for less reactive alkyl chlorides[6]. |

| NaH | DMF | 0 °C to 25 °C | 2.0 - 2.5 | Moderate yield; harsh, risk of side reactions[5]. |

Detailed Methodologies & In-Process Controls

Protocol A: Direct N-Alkylation via Nucleophilic Substitution (SN2)

This protocol is optimized for the reaction of the piperidine core with primary or secondary alkyl bromides/iodides[5].

Step-by-Step Procedure:

-

Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert nitrogen atmosphere, add 4-fluoro-4-(trifluoromethyl)piperidine hydrochloride (1.0 equiv)[4].

-

Neutralization: Suspend the salt in anhydrous acetonitrile (0.1 M). Add N,N-diisopropylethylamine (DIPEA) (2.5 equiv) to liberate the free base and serve as the acid scavenger for the subsequent alkylation[5]. Stir for 15 minutes at room temperature.

-

Alkylation: Slowly add the alkyl halide (1.1 equiv). Expert Tip: Use a syringe pump to add the alkyl halide over 1-2 hours to maintain an excess of the amine in solution, thereby preventing localized high concentrations of the electrophile and minimizing side reactions[5].

-

Monitoring: Stir the reaction at room temperature (or heat to 60 °C for less reactive electrophiles). Monitor via LC-MS or TLC.

-

Work-up: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (2x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify via flash column chromatography (silica gel, typically using a Hexanes/EtOAc gradient) to afford the target tertiary amine.

Self-Validation Control: The successful conversion is validated by LC-MS where the product mass shifts by exactly [Malkyl−1] . In ¹H NMR, the broad N-H peak (~1.5-2.0 ppm) will disappear, and the α-protons of the piperidine ring will shift downfield.

Protocol B: Reductive Amination

Reductive amination is a milder, highly selective method that avoids over-alkylation issues by forming an iminium ion intermediate, followed by in situ hydride reduction[3].

Mechanistic pathway for the reductive amination of secondary piperidines.

Step-by-Step Procedure:

-

Iminium Formation: In a dry flask under nitrogen, dissolve 4-fluoro-4-(trifluoromethyl)piperidine hydrochloride (1.0 equiv) and the target aldehyde/ketone (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (0.2 M). Add DIPEA (1.2 equiv) to neutralize the hydrochloride salt[3].

-

Acid Catalysis (Optional): If using a sterically hindered ketone, add glacial acetic acid (1.0 equiv) to facilitate iminium ion formation. Stir at room temperature for 1-2 hours.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise. This specific reagent is chosen for its high selectivity toward iminium ions over unreacted carbonyl compounds[3].

-

Reaction: Stir the suspension at room temperature for 12-24 hours.

-

Quench & Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases and the pH is slightly basic. Extract with DCM (3x). Wash the combined organics with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by silica gel chromatography to yield the N-alkylated derivative.